molecular formula C7H14 B1588153 5-Methyl-2-hexene CAS No. 3404-62-4

5-Methyl-2-hexene

Cat. No. B1588153
CAS RN: 3404-62-4
M. Wt: 98.19 g/mol
InChI Key: GHBKCPRDHLITSE-SNAWJCMRSA-N
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Description



  • 5-Methyl-2-hexene is an alkene with the chemical formula C<sub>7</sub>H<sub>14</sub> .

  • It is also known as 5-methylhex-2-ene or (E)-5-Methyl-2-hexene .

  • The compound contains a double bond between the second and third carbon atoms in the hexane chain.





  • Synthesis Analysis



    • 5-Methyl-2-hexene can be synthesized through various methods, including elimination reactions from appropriate precursors.

    • One synthetic route involves the dehydration of 5-methyl-2-hexanol.





  • Molecular Structure Analysis



    • The molecular formula is C<sub>7</sub>H<sub>14</sub> .

    • The compound has a double bond between the second and third carbon atoms.

    • The IUPAC name is (2E)-5-Methyl-2-hexene .





  • Chemical Reactions Analysis



    • 5-Methyl-2-hexene can undergo various reactions typical of alkenes, such as addition reactions with halogens (e.g., bromine) and hydrogenation .





  • Physical And Chemical Properties Analysis



    • Density : 0.7±0.1 g/cm³

    • Boiling Point : 88.4±7.0 °C

    • Flash Point : -5.1±9.2 °C

    • Refractive Index : 1.414

    • Polarizability : 13.7±0.5 x 10⁻²⁴ cm³




  • Scientific Research Applications

    1. Thermal Rearrangements and Pyrolysis Studies

    5-Methyl-2-hexene is used in studying thermal rearrangements and pyrolysis. Bozkaya and Özkan (2012) conducted a theoretical investigation using density functional theory and other high-level ab initio methods to explore the potential energy surface for the thermal rearrangement of related systems, providing insights relevant to pyrolysis experiments (Bozkaya & Özkan, 2012).

    2. Catalytic Isomerization Research

    Research on catalytic isomerization, such as the study by Abbot et al. (1985), involves 5-Methyl-2-hexene and similar compounds. This study explored the isomerization of 1-hexene on ZSM-5 zeolite, observing products formed through various processes including double bond shift and skeletal rearrangement (Abbot, Corma, & Wojciechowski, 1985).

    3. Studies on Vibrational Energy Relaxation

    Wrigley, Smith, and Rabinovitch (1983) extended the study of the rate of vibrational energy relaxation to systems like 5-Methyl-2-hexene. Their research provides insights into the relaxation times and mode-specific chemistry relevant to such systems (Wrigley, Smith, & Rabinovitch, 1983).

    4. Mass Spectrometric Decomposition Studies

    Falick et al. (1980) investigated the unimolecular decompositions of 2-methyl-1-hexene and related compounds, providing insights into the behavior of molecules under electron impact and field ionization, which are relevant to understanding the decomposition processes of 5-Methyl-2-hexene and similar compounds (Falick et al., 1980).

    5. Polymerization and Copolymerization Research

    Hanifpour et al. (2016) conducted research on 1-hexene homopolymerization and copolymerization using metallocene catalysts. Their findings on the incorporation of functional monomers to the poly1-hexene backbone and the study of unsaturated structures are relevant to the broader understanding of the polymerization of compounds like 5-Methyl-2-hexene (Hanifpour, Bahri‐Laleh, Nekoomanesh‐Haghighi, & Karimi, 2016).

    Safety And Hazards



    • 5-Methyl-2-hexene is flammable and may cause skin irritation.

    • It is toxic to aquatic life with long-lasting effects.




  • Future Directions



    • Further research could explore its applications in organic synthesis, polymerization, or as a starting material for other compounds.




    Please note that this analysis is based on available information, and further studies may provide additional insights. If you need more details or have specific questions, feel free to ask! 😊


    properties

    IUPAC Name

    (E)-5-methylhex-2-ene
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H14/c1-4-5-6-7(2)3/h4-5,7H,6H2,1-3H3/b5-4+
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GHBKCPRDHLITSE-SNAWJCMRSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC=CCC(C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C/C=C/CC(C)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H14
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID001025647
    Record name (2E)-5-Methyl-2-hexene
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    Molecular Weight

    98.19 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    5-Methyl-2-hexene

    CAS RN

    7385-82-2, 3404-62-4, 3404-65-7
    Record name (2E)-5-Methyl-2-hexene
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    Record name 5-Methyl-2-hexene
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    Record name 3-Methyl-3-hexene (cis,trans)
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    Record name 5-Methyl-2-hexene, (2E)-
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    Record name (E)-5-Methyl-2-hexene
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    Record name 2-Hexene, 5-methyl-
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    Record name (2E)-5-Methyl-2-hexene
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    Record name (2E)-5-methylhex-2-ene
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    Record name 5-METHYL-2-HEXENE, (2E)-
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    5-Methyl-2-hexene
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    Reactant of Route 6
    5-Methyl-2-hexene

    Citations

    For This Compound
    158
    Citations
    SP Wrigley, KW Smith, BS Rabinovitch - Chemical Physics, 1983 - Elsevier
    … One is addition of H atoms to cis-5-methyl-2-hexene. Preferential decomposition of the initially formed, internally non-randomized 5-methyl-3-hexyl radical occurs on a picosecond time …
    Number of citations: 12 www.sciencedirect.com
    T Kawai, N Maruoka, M Goke, T Ishikawa - Journal of molecular catalysis, 1989 - Elsevier
    … 5-methyl-2-hexene (5.2%) at 30% conversion level (W/F: 6.5 g-cat h mol-‘, temp:40 “C). 3MethyL1-butene and 5methyl-2-hexene … More 5-methyl-2-hexene must be consumed *by further …
    Number of citations: 19 www.sciencedirect.com
    FJ Soday, CE Boord - Journal of the American Chemical Society, 1933 - ACS Publications
    … ‘ 5-Methyl-2-hexene, as prepared through the corresponding bromo ether, is obtained in two forms. The low boiling portion (L. B.) equaled about 15% and the higher boiling portion ( . …
    Number of citations: 55 pubs.acs.org
    MC Flowers, BS Rabinovitch - The Journal of Physical Chemistry, 1985 - ACS Publications
    … radicals,2 produced from H-atom addition to m-5-methyl-2-hexene and irons- 2- methyl- 3 -… 0.25 ps for c¡j-5-methyl-2-hexene precursorand 0.59 ps for trans-2methyl-3-hexene precursor)…
    Number of citations: 11 pubs.acs.org
    PD Bartlett, M Kuna, PA Levene - Journal of Biological Chemistry, 1937 - Elsevier
    … Thus 5-methyl-2-hexene-4-01 leads to levo-a-… was prepared by ozonization of dextro-5-methyl-2-hexene-P-… was prepared by hydrogenation of dextro-5-methyl-2-hexene-…
    Number of citations: 11 www.sciencedirect.com
    TE Alymova, NI Lulova, AV Kuz'mina - … and Technology of Fuels and Oils, 1975 - Springer
    Here we are presenting results obtained in a study of the composition of the gas from catalytic cracking with vacuum gas oil feedstock. The work was performed with a Soviet LKhM-SMD …
    Number of citations: 3 link.springer.com
    M Ambrosewicz-Walacik, M Walacik - Journal of KONES, 2016 - infona.pl
    The aim of the study was to determine the possibility of the isolation of valuable chemical compounds from pyrolysis oil obtained from the pyrolyzed waste car tires. Produced pyrolysis …
    Number of citations: 1 www.infona.pl
    V Samaryk, N Nosova, S Varvarenko, I Tarnavchyk… - 2011 - science.lpnu.ua
    … This work deals with the study of radical copolymerization of higher esters of (meth)acrylic acid with peroxide monomer, 5-tert-butylperoxy-5-methyl-2hexene-3-yne showing the …
    Number of citations: 4 science.lpnu.ua
    M Borzenkov, Y Galadjun, N Mitina… - Journal of Chemistry …, 2014 - researchgate.net
    … The copolymerization of synthesized surfmer with NVP (N-vinylpyrrolidone) and with NVP and VEP (5-tert-butylperoxy-5-methyl-2-hexene-3-yne monomer) led to formation of …
    Number of citations: 2 www.researchgate.net
    G Giacomelli, L Bertero, L Lardicci… - The Journal of Organic …, 1981 - ACS Publications
    … (JZ)-(E)-4-Phenyl-2-hexene and (S)-(E)-4-Phenyl5- methyl-2-hexene. Contraryto what was … -2-hexene and 4-phenyl-5-methyl-2-hexene in order to evaluate accurately the extent of the …
    Number of citations: 14 pubs.acs.org

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